molecular formula C11H15NO2 B12609854 N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide CAS No. 649558-94-1

N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide

Cat. No.: B12609854
CAS No.: 649558-94-1
M. Wt: 193.24 g/mol
InChI Key: NWDOALVXEJOZRS-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the ortho position with a 1-hydroxypropan-2-yl group. The compound’s structure combines a polar hydroxyl group (enhancing solubility) with a propan-2-yl chain (introducing steric bulk) and an acetamide moiety (common in bioactive molecules). This unique arrangement positions it as a candidate for pharmacological applications, though its properties depend critically on structural nuances compared to analogs.

Properties

CAS No.

649558-94-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[2-(1-hydroxypropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-6,8,13H,7H2,1-2H3,(H,12,14)

InChI Key

NWDOALVXEJOZRS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Method 1: Grignard Reaction

Overview : This method involves the reaction of a suitable aryl halide with a Grignard reagent followed by acylation.

Reagents :

  • Aryl halide (e.g., 2-bromophenol)
  • Grignard reagent (e.g., methylmagnesium bromide)
  • Acetic anhydride or acetyl chloride

Procedure :

  • Prepare the Grignard reagent by reacting magnesium with the aryl halide in anhydrous ether.
  • Add the Grignard reagent to a cooled solution of acetic anhydride.
  • Allow the reaction to proceed for several hours at room temperature.
  • Quench the reaction with water and extract the product using an organic solvent.

Yield : Typically yields around 70-85% purity depending on reaction conditions and purification steps.

Method 2: Direct Acylation

Overview : This method utilizes direct acylation of an amine derivative with acetyl chloride.

Reagents :

  • 2-(1-Hydroxypropan-2-yl)aniline
  • Acetyl chloride
  • Base (e.g., pyridine)

Procedure :

  • Dissolve 2-(1-Hydroxypropan-2-yl)aniline in dry pyridine.
  • Slowly add acetyl chloride while maintaining low temperatures to prevent side reactions.
  • Stir for several hours at room temperature.
  • Isolate the product through precipitation or extraction.

Yield : Generally achieves yields of 80% or higher with proper control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Chlorinated Analogs: S-Metolachlor Transformation Products

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide Structural Differences: Incorporates a chlorine atom and ethyl group on the phenyl ring vs. the target compound’s unsubstituted phenyl . The ethyl group may sterically hinder interactions with biological targets .
  • 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide

    • Structural Differences : Replaces the hydroxyl group with methoxy and adds a hydroxymethyl substituent on the phenyl ring .
    • Functional Implications : Methoxy groups reduce polarity, altering metabolic pathways (e.g., slower oxidation). Hydroxymethyl may introduce additional hydrogen-bonding sites .

Plant-Derived N-(Substituted Phenyl)acetamides

  • N-(3-Chloro-4-hydroxyphenyl)acetamide and N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide Structural Differences: Feature chlorine and hydroxyl substituents directly on the phenyl ring, lacking the hydroxypropan-2-yl chain . Functional Implications: Chlorination enhances antimicrobial activity but increases cytotoxicity.

Positional Isomers and Stereochemical Variants

  • (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

    • Structural Differences : The hydroxypropan-2-yl group is attached to the acetamide nitrogen rather than the phenyl ring .
    • Functional Implications : Altered spatial arrangement may reduce interaction with phenyl-binding enzymes or receptors. The (S)-configuration could influence chiral recognition in biological systems .
  • N-(4-Hydroxyphenethyl)acetamide Structural Differences: Acetamide is linked to a phenethyl group with a para-hydroxyl substituent .

Pharmacologically Active Derivatives

  • Nimesulide (N-(2-Phenoxyphenyl)acetamide) Structural Differences: Substitutes hydroxypropan-2-yl with a phenoxy group . Functional Implications: Phenoxy groups enhance lipophilicity and COX-2 selectivity, contributing to anti-inflammatory effects. The target compound’s hydroxyl group may favor different solubility and target profiles .
  • Paracetamol (N-(4-Hydroxyphenyl)acetamide)

    • Structural Differences : Lacks the hydroxypropan-2-yl chain, with a para -hydroxyl directly on the phenyl ring .
    • Functional Implications : The para-hydroxyl is critical for COX inhibition and analgesic activity. The target compound’s ortho-substituted hydroxypropan-2-yl may redirect bioactivity toward alternative pathways .

Comparative Data Table

Compound Name Substituents on Phenyl Ring Key Functional Groups Pharmacological Notes Toxicity Considerations
N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide 1-Hydroxypropan-2-yl (ortho) –OH, –NHCOCH3 Potential solubility advantage Lower lipophilicity may reduce toxicity
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide Cl, ethyl, methyl (ortho, para) –Cl, –NHCOCH3 Pesticide TP; higher membrane permeability Chlorine raises toxicity risks
N-(3-Chloro-4-hydroxyphenyl)acetamide Cl, –OH (meta, para) –Cl, –OH, –NHCOCH3 Antimicrobial activity Multi-chlorination increases cytotoxicity
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide None (hydroxypropan-2-yl on N) –OH, –NHCOCH3 Chiral specificity Altered metabolism due to stereochemistry
Nimesulide Phenoxy (ortho) –OPh, –NHCOCH3 COX-2 inhibition Phenoxy group linked to hepatic risks

Research Findings and Implications

  • Toxicological Prioritization: Evidence from pesticide transformation products (TPs) suggests minor structural changes (e.g., –OH vs. –OCH3) significantly impact hazard profiles. The target compound’s hydroxyl group may reduce persistence in biological systems compared to methoxy analogs .
  • Pharmacological Potential: The hydroxypropan-2-yl group’s balance of polarity and bulk could optimize interactions with enzymes or receptors, distinguishing it from simpler analogs like paracetamol .
  • Synthetic Accessibility : Compared to chlorinated derivatives, the absence of halogens in the target compound may streamline synthesis and reduce environmental persistence .

Biological Activity

N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide, a compound with significant biological implications, has been studied for its pharmacological properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypropan-2-yl group attached to a phenyl ring and linked to an acetamide functional group. Its molecular formula is C11H15NO2, and it exhibits properties that suggest potential bioactivity due to its structural features.

Property Details
Molecular Formula C11H15NO2
Molecular Weight 195.25 g/mol
Functional Groups Hydroxy, Phenyl, Acetamide

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving adjuvant-induced arthritis in rats, administration of the compound resulted in:

  • Reduction in Paw Edema : The compound significantly decreased paw swelling compared to control groups.
  • Cytokine Modulation : Serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably reduced, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It was observed to alter oxidative stress markers, suggesting a role in mitigating oxidative damage in biological systems. This effect is crucial for conditions where oxidative stress plays a significant role in pathogenesis.

Case Studies and Research Findings

  • Study on Anti-Arthritic Activity :
    • A study conducted on Sprague Dawley rats demonstrated that this compound significantly improved clinical parameters of arthritis. The doses of 5 mg/kg and 10 mg/kg were effective in reducing inflammation and joint damage .
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to assess the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with enzymes involved in inflammatory pathways, supporting its therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available phenolic compounds.
  • Functionalization : The introduction of the hydroxypropan-2-yl group is achieved through alkylation reactions.
  • Acetylation : The final step involves acetylation to form the acetamide derivative.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.

Q & A

Q. What are the established synthetic routes for N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide?

The synthesis typically involves multi-step reactions starting with precursors like 2,6-dimethylphenol. Key intermediates include 2-(2,6-dimethylphenoxy)-1-methylethanol and 1-(2,6-dimethylphenoxy)propan-2-one. Acetylation of the hydroxyl group in the final intermediate using acetic anhydride or acetyl chloride yields the target compound. Purification methods such as column chromatography or recrystallization are critical to achieving high purity (>95%) .

Synthetic Step Key Reagents Intermediate
Phenolic coupling2,6-dimethylphenol2-(2,6-dimethylphenoxy)-1-methylethanol
Oxidation/Ketone formation1-(2,6-dimethylphenoxy)propan-2-one
AcetylationAcetic anhydrideThis compound

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the acetamide group (δ ~2.0 ppm for CH3_3CO) and aromatic protons.
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (m/z 221.29) .
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., hydroxyl-proton interactions) . Cross-referencing with databases like NIST or PubChem ensures data accuracy .

Q. What physicochemical properties are critical for handling this compound in experiments?

Key properties include:

  • Molecular weight : 221.29 g/mol .
  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) but limited in water.
  • Stability : Hygroscopic; store under inert gas at -20°C to prevent hydrolysis.
  • Thermodynamic data : Phase-change behavior (melting point, enthalpy) from NIST ensures reproducibility in crystallization studies .

Advanced Research Questions

Q. How can regioselectivity be optimized during the synthesis of derivatives?

Regioselective modification requires:

  • Catalytic control : Use Pd-mediated coupling for aryl substitutions (e.g., introducing fluorophenyl groups) .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl) during acetylation to prevent side reactions .
  • Computational modeling : Predict steric and electronic effects using DFT calculations to guide substituent placement .

Q. What computational tools enhance the design of novel derivatives?

Integrate quantum chemical calculations (e.g., Gaussian, ORCA) with reaction path searches to predict synthetic feasibility. ICReDD’s methodology combines:

  • Transition-state analysis : Identifies energy barriers for proposed reactions.
  • Machine learning : Prioritizes experimental conditions (solvent, catalyst) based on historical data . Example: Modifying the phenyl ring with electron-withdrawing groups (e.g., -NO2_2) improves metabolic stability, predicted via docking studies .

Q. How to resolve conflicting spectral data during structural elucidation?

Contradictions in NMR or MS data arise from impurities or tautomerism. Mitigation strategies:

  • Orthogonal techniques : Validate with IR (amide I band at ~1650 cm1^{-1}) or X-ray crystallography .
  • Isotopic labeling : 15^{15}N-labeled acetamide clarifies nitrogen environments in complex spectra.
  • Database alignment : Compare with NIST’s reference spectra for analogous compounds .

Q. What methodologies assess the metabolic stability of this compound in vitro?

  • Hepatocyte assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to evaluate enzyme interactions .
  • Reference standards : Employ biomarker catalog compounds (e.g., 2-(4-hydroxyphenyl)acetamide) as controls .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across studies?

Discrepancies may stem from assay variability or compound degradation. Best practices:

  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm EC50_{50} trends .
  • Stability testing : Monitor compound integrity in assay buffers (pH 7.4, 37°C) over 24 hours.
  • Replicate experiments : Use ≥3 biological replicates and orthogonal assays (e.g., fluorescence vs. luminescence) .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook, PubChem .
  • Reaction design : ICReDD’s computational-experimental pipeline .
  • Crystallography : CCDC 1910293 for structural validation .

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